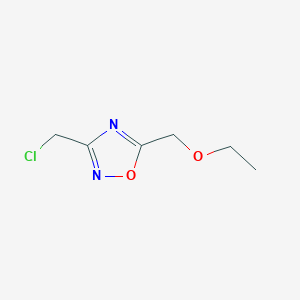
4-isopropoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is not fully understood, but it is believed to act as a protein kinase inhibitor. This means that it may interfere with the activity of specific enzymes that play a role in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but it has been shown to have an impact on cellular processes such as cell growth and division. It may also have effects on other cellular processes, such as DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide in lab experiments is its specificity for certain protein kinases, which makes it a useful tool for studying the role of these enzymes in cellular processes. However, its effects on other cellular processes may make it difficult to interpret results from experiments using this compound.
Direcciones Futuras
There are several future directions for research involving 4-isopropoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide. One area of interest is its potential as a therapeutic agent for cancer treatment, as it has been shown to have an impact on cancer cell growth. Other potential applications include studying the mechanisms of action of other drugs and investigating the role of specific protein kinases in cellular signaling pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-isopropoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide involves several steps, including the reaction of 4-bromo-2-isopropoxybenzoic acid with 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine in the presence of a palladium catalyst. The resulting intermediate is then treated with N,N-dimethylformamide and trifluoroacetic anhydride to produce the final product.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide has been studied for its potential applications in scientific research, including as a tool for studying the role of specific proteins in cellular processes. It has been used in studies investigating the effects of protein kinase inhibitors on cancer cells, as well as in studies of the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14(2)25-18-5-3-16(4-6-18)19(23)21-17-11-20-22(13-17)12-15-7-9-24-10-8-15/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZEYILAVJXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)



![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)

